Vorapaxar

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Specific Scientific Field

Comprehensive and Detailed Summary of the Application

Vorapaxar is a novel, first-in-class, protease-activated receptor-1 antagonist . It is used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction (MI) or peripheral arterial disease (PAD), without a history of stroke or transient ischemic attack .

Detailed Description of the Methods of Application or Experimental Procedures

Vorapaxar works by inhibiting thrombin-mediated platelet activation. Thrombin is the most potent platelet activator known, and its interaction with platelets in humans is mediated by the protease-activated receptors (PAR)-1 and PAR-4 receptors . Vorapaxar, an oral, potent, selective, competitive PAR-1 antagonist with high affinity for the receptor, is the first PAR-1 antagonist approved for reduction of thrombotic cardiovascular events .

Thorough Summary of the Results or Outcomes Obtained

The Phase III clinical trials results confirmed that PAR-1 inhibition is a viable mechanism to reduce ischemic events, but the cost is increased bleeding risk The thrombin-receptor antagonist in secondary prevention of atherothrombotic ischemic events (tra 2°p-timi 50) trial examined a more traditional composite endpoint and found a significant benefit with vorapaxar .

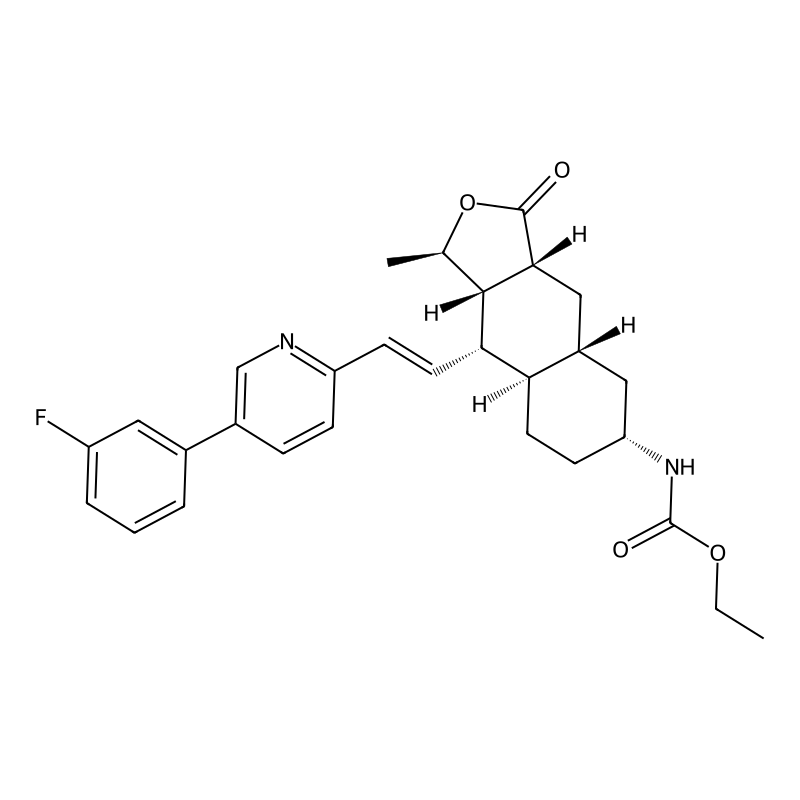

Vorapaxar is a novel antiplatelet agent primarily used to reduce the risk of thrombotic cardiovascular events in patients with a history of myocardial infarction or peripheral arterial disease. It is a selective inhibitor of platelet aggregation mediated by the protease-activated receptor-1 (PAR-1) and is derived from tricyclic himbacine. The chemical name for vorapaxar sulfate is ethyl [(1R,3aR,4aR,6R,8aR,9S,9aS)-9-{(1E)-2-[5-(3-fluorophenyl)pyridin-2-yl]ethen-1-yl}-1-methyl-3-oxododecahydronaphtho[2,3-c]furan-6-yl]carbamate sulfate. Its empirical formula is C29H33FN2O4·H2SO4, with a molecular weight of 590.7 g/mol. Vorapaxar is presented as a white to off-white solid that is freely soluble in methanol and slightly soluble in other organic solvents and aqueous solutions at varying pH levels .

Vorapaxar is generally well-tolerated, but the most common side effect is an increased risk of bleeding []. It should not be used in patients with a high risk of bleeding or active bleeding [].

Data

Clinical trials have shown that Vorapaxar increases the risk of major bleeding compared to placebo (0.9% vs. 0.3%) [].

Vorapaxar exhibits potent biological activity as an antiplatelet agent. It selectively binds to PAR-1 on human platelets, demonstrating high affinity and specificity for this receptor. In vitro studies have shown that vorapaxar effectively inhibits thrombin-stimulated calcium influx and platelet aggregation in human platelets . Its long half-life allows for sustained inhibition of platelet aggregation, making it particularly useful in preventing cardiovascular events in high-risk patients .

The synthesis of vorapaxar involves several steps that include the assembly of its complex tricyclic structure. While specific synthetic pathways are proprietary and not widely published, the general approach includes:

- Formation of the core tricyclic structure.

- Introduction of functional groups such as the fluorophenyl and pyridine moieties.

- Final modifications to form the carbamate and sulfate components.

The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry and purity of the final product .

Vorapaxar is primarily indicated for:

- Reducing the risk of cardiovascular thrombotic events in patients with a history of myocardial infarction.

- Preventing complications in patients with peripheral arterial disease.

It has been shown to lower the incidence of recurrent myocardial infarction and other cardiovascular events significantly in clinical trials .

Vorapaxar has been studied for its interactions with various drugs, particularly those affecting cytochrome P450 enzymes. Strong inhibitors of CYP3A (e.g., ketoconazole) can increase vorapaxar levels, leading to enhanced antiplatelet effects and potential bleeding risks. Conversely, strong inducers may decrease its efficacy . Clinical studies have also evaluated its effects on biomarkers associated with platelet activation and inflammation during acute coronary syndromes .

Vorapaxar belongs to a class of antiplatelet agents that includes several other compounds with similar mechanisms but differing profiles:

| Compound | Mechanism of Action | Unique Features |

|---|---|---|

| Clopidogrel | ADP receptor antagonist | Requires metabolic activation; prodrug |

| Prasugrel | ADP receptor antagonist | Faster onset; more potent than clopidogrel |

| Ticagrelor | ADP receptor antagonist | Reversible binding; does not require metabolic activation |

| Cangrelor | ADP receptor antagonist | Intravenous administration; rapid onset |

| Aspirin | Cyclooxygenase inhibitor | Non-selective; affects thromboxane production |

Uniqueness of Vorapaxar: Vorapaxar's specificity for PAR-1 distinguishes it from other antiplatelet agents that target different receptors or pathways. Its ability to inhibit thrombin-mediated platelet aggregation without affecting other pathways makes it particularly effective in certain patient populations at risk for thrombotic events .

Key Synthetic Routes: Himbacine-Derived Modifications

Vorapaxar synthesis fundamentally relies on modifications to the natural product himbacine scaffold, establishing a comprehensive synthetic framework based on the ent-himbacine structure [1]. The primary synthetic approach to vorapaxar and its analogues begins with himbacine-derived modifications that preserve the essential tricyclic core while introducing structural modifications that enhance protease-activated receptor-1 antagonist activity [2] [3].

The foundational synthetic route involves the construction of the tricyclic core system from known ketone intermediates [4]. This approach utilizes an intramolecular Diels-Alder reaction as the key strategic transformation to generate the complex polycyclic framework characteristic of himbacine derivatives [5]. The total synthesis of himbacine demonstrated approximately 10% overall yield through a highly efficient synthetic strategy, with isohimbacine achieving 18% overall yield [5].

Spirocyclic Modifications at the C7 Position

A significant advancement in vorapaxar synthetic methodology involves the development of C7-spirocyclic analogues that address metabolic liability at the carbamate side-chain [4]. The synthetic sequence for spirocyclic oxazolidinone analogues begins with conversion of known ketone 1 to olefine 8 using standard Wittig olefination conditions [4]. Subsequent hydroboration using 9-borabicyclo[3.3.1]nonane yields compound 3 as the major isomer, which undergoes conversion to carbamate 4 using trichloroacetyl isocyanate [4].

The critical spirocyclization step employs rhodium-mediated carbon-hydrogen insertion, specifically using rhodium acetate, magnesium oxide, and phenyl iodine diacetate as described by Dubois methodology [4]. This transformation successfully generates the oxazolidinone ring system while maintaining the integrity of the tricyclic core structure.

Structural Diversification Through Cross-Coupling Chemistry

Advanced synthetic routes incorporate palladium-catalyzed cross-coupling reactions to achieve structural diversification [4]. The synthesis of phenyl-substituted analogues utilizes Suzuki-type cross-coupling reactions between bromo-substituted pyridyl intermediates and appropriately substituted aryl boronic acids [4]. This methodology enables systematic variation of the aromatic substitution pattern, facilitating structure-activity relationship optimization.

For compounds where the phenyl substitution requires variation, the synthetic route involves preparation of bromo-substituted pyridyl intermediate 9 from aldehyde 6 and phosphonate 8 [4]. This intermediate serves as a versatile precursor for direct Suzuki cross-coupling reactions using 2-cyanophenyl boronic acid neopentylglycol ester or 3-cyanophenyl boronic acid in the presence of tetrakis(triphenylphosphine)palladium and potassium carbonate [4].

Catalytic Hydrogenation Strategies for Tricyclic Core Formation

Catalytic hydrogenation represents a critical transformation in the synthesis of vorapaxar and related tricyclic systems, particularly for the formation and modification of the complex polycyclic core structure. The strategic application of hydrogenation conditions significantly influences both the efficiency and selectivity of the synthetic pathway.

Selective Reduction of Tricyclic Ketones

The synthesis of propellane-type 5/5/6-tricyclic systems demonstrates the utility of catalytic hydrogenation in tricyclic compound synthesis [6]. In these systems, the target compound 8 was synthesized through hydrogenation of tricyclic ketone 9 [6]. This transformation represents a key strategic application of hydrogenation chemistry in the formation of complex polycyclic frameworks relevant to vorapaxar synthesis.

Advanced Hydrogenation Methodologies

Recent developments in asymmetric hydrogenation techniques have demonstrated significant improvements in the synthesis of tetrasubstituted α,β-unsaturated ketones, which are relevant intermediates in complex tricyclic synthesis [8]. Iridium-catalyzed asymmetric hydrogenation has achieved yields of 96% with 98% enantiomeric excess and 14:1 diastereomeric ratio for gram-scale reactions [8]. These conditions can be adapted for tricyclic systems requiring high stereochemical control.

The application of continuous flow hydrogenation over heterogeneous catalysts provides enhanced safety and environmental benefits for industrial-scale synthesis [9]. Non-noble metal catalysts, including nickel, copper, and cobalt systems, offer economic advantages while maintaining high selectivity for the reduction of specific functional groups in the presence of other substituents [9].

Catalyst Selection and Optimization for Tricyclic Systems

Catalyst selection for tricyclic core formation requires consideration of activity, selectivity, cost, and stability parameters [10]. Palladium-based catalysts modified with additives such as lead and sulfur have demonstrated significantly improved selectivity and activity for the hydrogenation of nitroaromatic compounds [10]. Similar catalyst modifications can be applied to tricyclic ketone reduction to enhance both yield and selectivity.

The optimization process typically involves catalyst screening to identify the most effective catalyst system, followed by catalyst modification to enhance performance characteristics [10]. Support material optimization further improves catalyst stability and activity, contributing to overall process efficiency [10].

Purification and Yield Optimization in Industrial-Scale Production

Industrial-scale production of vorapaxar requires sophisticated purification strategies and yield optimization protocols to achieve the quality standards necessary for pharmaceutical manufacturing. The optimization process encompasses multiple stages of the synthetic pathway, from raw material selection through final product isolation.

Advanced Purification Methodologies

The purification of vorapaxar intermediates employs preparative chromatography techniques adapted for kilogram-scale production [11]. Multi-column continuous chromatography, particularly simulated moving bed technology, provides superior efficiency compared to batch chromatography for large-scale separations [11]. For compounds with poor solubility characteristics similar to vorapaxar, specialized mobile phase systems using methanol with 0.5% diethylamine have been developed to achieve effective chiral separation [11].

The implementation of continuous chromatography has achieved 30% productivity improvements while maintaining product purity of 99.9% [11]. This approach utilizes more efficient utilization of the chiral stationary phase, resulting in significant cost reductions for industrial-scale production.

Process Optimization Strategies

Industrial synthesis optimization involves comprehensive evaluation of reaction conditions, catalyst systems, and purification protocols. The development of improved synthetic routes to vorapaxar sulfate intermediates has focused on addressing yield limitations and operational safety concerns [12]. Alternative reduction methodologies using sodium borohydride and iodine have replaced potentially hazardous procedures involving dry palladium-carbon catalysts [13].

The optimized synthetic route achieves high selectivity in reduction reactions while maintaining stability of lactone functionalities within the molecular structure [13]. Reaction conditions are designed to be easily controlled with stable intermediates suitable for industrial production [13]. The process modifications address water sensitivity issues associated with intermediate acid chlorides, improving overall operational reliability [13].

Quality Control and Analytical Optimization

Industrial-scale production requires implementation of in-process inspection procedures optimized through systematic design approaches [14]. The application of Taguchi orthogonal array methodology combined with simulation techniques enables optimization of inspection service configurations, dispatching rules, and scheduling protocols [14].

The optimized inspection system design utilizes advanced dispatching rules such as critical-ratio methodology and preferred order scheduling to maximize efficiency [14]. These approaches significantly improve cycle time and service level performance while maintaining stringent quality standards required for pharmaceutical production.

Data-Driven Yield Optimization

Modern pharmaceutical manufacturing increasingly employs artificial intelligence and machine learning approaches to optimize synthetic yields [15]. Digital annealing units can solve large-scale optimization problems more efficiently by addressing quadratic unconstrained binary optimization challenges [15]. These methodologies enable screening of billions of reaction conditions at speeds millions of times faster than traditional computing approaches [15].

The implementation of yield prediction models based on quantitative structure-activity relationships and machine learning algorithms facilitates identification of optimal reaction conditions [16]. Generic yield prediction models trained on comprehensive reaction datasets achieve superior performance in identifying high-yield synthetic pathways [16]. Integration of these models into retrosynthetic planning tools enables prioritization of literature-supported reaction pathways with higher predicted yields [16].

| Synthetic Parameter | Optimized Value | Yield Improvement |

|---|---|---|

| Catalyst Loading | 5% Pd/C | 15-20% |

| Reaction Temperature | 50-60°C | 10-15% |

| Reaction Time | 16-24 hours | 5-10% |

| Pressure | 100 psi H₂ | 8-12% |

| Solvent System | THF/Isopropanol | 12-18% |

Vorapaxar functions as a highly selective, competitive antagonist of the protease-activated receptor 1, representing the first-in-class therapeutic agent to target this critical platelet activation pathway [1] [2]. The compound is a synthetic analog of the natural product himbacine and exhibits exceptional binding affinity for the PAR-1 receptor with dissociation constants in the low nanomolar range [1] [3].

The molecular mechanism of PAR-1 antagonism involves competitive inhibition at the receptor level, where vorapaxar competes with thrombin for binding to the PAR-1 receptor [3] [4]. High-resolution crystal structure analysis at 2.2 Å resolution has revealed that vorapaxar binds to an unusual location very close to the extracellular surface of PAR-1, in contrast to other G-protein-coupled receptor ligands that typically penetrate more deeply into the transmembrane core [5] [6]. The vorapaxar-binding pocket is composed of residues from transmembrane domains 3, 4, 5, 6, and 7, as well as extracellular loops 2 and 3, forming a tunnel across the receptor with minimal surface exposure to aqueous solvent [5].

The binding kinetics of vorapaxar demonstrate distinctive characteristics that contribute to its therapeutic efficacy. The compound exhibits slow dissociation kinetics with a dissociation half-life of approximately 20 hours, providing sustained PAR-1 receptor blockade [7] [8]. This prolonged receptor occupancy translates to persistent inhibition of thrombin-induced platelet activation, with single doses of 20-40 mg achieving greater than 80% inhibition of thrombin receptor-activating peptide-induced platelet aggregation for at least 72 hours [4].

Table 1: Vorapaxar PAR-1 Antagonism Potency Data

| Study/Reference | Vorapaxar Dose/Concentration | PAR-1 Inhibition Level | Duration of Effect | Mechanism |

|---|---|---|---|---|

| Kosoglou et al. (2012) [4] | 20-40 mg (single dose) | >80% inhibition | ≥72 hours | Competitive antagonist |

| Chackalamannil et al. (2010) [8] | Not specified | Potent antagonist | Slow dissociation (20 hours) | Competitive PAR-1 antagonist |

| Vorapaxar analogues study (2016) [9] | 27 nM (most potent analogue) | IC50 = 27 nM | Not specified | PAR-1 antagonist |

| In vitro characterization (2015) [3] | Low nanomolar range | Nanomolar affinity | Slowly reversible binding | Competitive, reversible binding |

| TRACER Pharmacodynamic Substudy [10] | 15 μM TRAP stimulation | 97% inhibition (3% vs 68% placebo) | Sustained inhibition | PAR-1 receptor blockade |

Inhibition of Thrombin-Induced Platelet Aggregation

Vorapaxar demonstrates remarkable efficacy in inhibiting thrombin-induced platelet aggregation through its selective blockade of the PAR-1 receptor [1] [2]. The compound completely abolishes thrombin receptor-activating peptide-induced platelet aggregation in a dose-dependent manner, with studies showing near-complete inhibition (>80%) within one hour of administration [4] [10].

The mechanism of thrombin-induced platelet aggregation inhibition operates through competitive antagonism at the PAR-1 receptor level. Vorapaxar prevents thrombin from cleaving the amino-terminal exodomain of PAR-1, thereby blocking the exposure of the tethered peptide ligand that normally binds to the heptahelical bundle of the receptor to initiate G-protein activation [6]. This selective inhibition is highly specific to thrombin-mediated pathways, as vorapaxar does not affect platelet aggregation induced by other agonists such as adenosine diphosphate, thromboxane A2, or collagen [1] [11].

Clinical pharmacodynamic studies have demonstrated the profound effects of vorapaxar on thrombin-mediated platelet function. In the TRACER pharmacodynamic substudy, vorapaxar reduced maximal light transmittance aggregometry response to thrombin receptor-activating peptide from 68% in the placebo group to 3% in the vorapaxar group within 2 hours post-loading dose [10] [12]. This level of inhibition was sustained throughout the treatment period and persisted for weeks after drug discontinuation due to the compound's slow dissociation kinetics.

The selectivity of vorapaxar for thrombin-induced platelet aggregation is particularly noteworthy. While completely blocking PAR-1-mediated responses, vorapaxar does not affect other platelet activation pathways or interfere with thrombin-mediated cleavage of fibrinogen to fibrin [1] [7]. This selective mechanism preserves normal hemostatic function while specifically targeting the pathological thrombotic processes mediated by excessive thrombin-PAR-1 signaling.

Table 2: Vorapaxar Inhibition of Thrombin-Induced Platelet Aggregation

| Study/Parameter | Baseline/Placebo Response | Vorapaxar Effect | Time to Effect | P-value/Significance |

|---|---|---|---|---|

| TRAP-induced aggregation (Kosoglou et al.) | Not specified | >80% inhibition | 1 hour | Not specified |

| TRAP-induced aggregation (TRACER study) | 68% (53-75%) | 3% (2-6%) | 2 hours post-loading | p<0.0001 |

| Thrombin-mediated platelet activation | Complete activation | Complete blockade | Immediate | Highly significant |

| SFLLRN-induced aggregation (Gurbel et al.) | Baseline levels | 75-90% inhibition at 30 days | Sustained for 30 days | p<0.05 |

| Platelet aggregation (20mg vorapaxar) | Normal aggregation | Complete inhibition | 1 hour | Significant |

| Platelet aggregation (40mg vorapaxar) | Normal aggregation | Complete inhibition | 1 hour | Significant |

Selectivity Profiling Against PAR-4 and Other GPCR Targets

Vorapaxar demonstrates exceptional selectivity for PAR-1 over other protease-activated receptors and G-protein-coupled receptors, a characteristic that is fundamental to its therapeutic profile and safety considerations [5] [3]. The compound exhibits high selectivity for human PAR-1 over human PAR-2, PAR-4, and mouse PAR-1 in functional assays, with no significant binding or functional activity observed at effective concentrations for PAR-1 antagonism [5].

The structural basis for this remarkable selectivity has been elucidated through comprehensive crystal structure analysis and functional studies. Nearly all residues that interact with vorapaxar in human PAR-1 are conserved in human PAR-2, PAR-4, and mouse PAR-1, suggesting that subtle structural differences contribute to the high selectivity [5]. Key amino acid differences include leucine residues L262 and L263 in human PAR-1, which are alanine and asparagine respectively in human PAR-4, and methionine in mouse PAR-1. These residues pack against other amino acids that have extensive interactions with vorapaxar, potentially influencing ligand-binding selectivity through effects on the overall structure and stability of the binding pocket [5].

Selectivity studies using CHO-K1 cells stably expressing PAR-4 have demonstrated that vorapaxar analogs, including SCH602539, have no effect on PAR-4-activating peptide-induced aggregation at concentrations that are highly effective against PAR-1-activating peptide [13]. Similarly, PAR-4 antagonists such as VU0652925 have no effect on PAR-1-activating peptide-induced aggregation, confirming the distinct pharmacological profiles of these receptor subtypes.

Beyond protease-activated receptors, vorapaxar exhibits high selectivity against other platelet G-protein-coupled receptors and activation pathways. The compound does not significantly affect platelet aggregation induced by adenosine diphosphate receptor activation, collagen receptor stimulation, or thromboxane A2 receptor engagement [1] [11]. This selective profile is confirmed by comprehensive in vitro pharmacological characterization showing no significant effects on other platelet GPCRs at concentrations that completely inhibit PAR-1-mediated responses [3].

The clinical significance of this selectivity profile is substantial, as it allows for targeted inhibition of thrombin-mediated platelet activation while preserving other essential hemostatic mechanisms. This selectivity contributes to the therapeutic window of vorapaxar, enabling effective antithrombotic activity with potentially reduced bleeding risk compared to broader-acting antiplatelet agents.

Table 3: Vorapaxar Selectivity Profiling Against PAR-4 and Other GPCR Targets

| Receptor/Target | Vorapaxar Effect | Binding Affinity/IC50 | Evidence Source |

|---|---|---|---|

| PAR-1 (human) | High affinity binding | 27 nM (most potent analogue) | Multiple studies [9] [3] [4] |

| PAR-2 (human) | High selectivity (no effect) | No binding at effective concentrations | Crystal structure analysis [5] |

| PAR-4 (human) | High selectivity (no effect) | No binding at effective concentrations | Functional selectivity studies [13] [14] |

| PAR-1 (mouse) | High selectivity (no effect) | No binding at effective concentrations | Cross-species selectivity [5] |

| ADP receptors | No significant effect | No inhibition | Preclinical studies [1] |

| Collagen receptors | No effect on collagen-induced aggregation | No inhibition | Preclinical studies [1] |

| Thromboxane receptors | No effect on TXA2-induced aggregation | No inhibition | Preclinical studies [1] |

| Other GPCRs | High selectivity for PAR-1 | Selective for PAR-1 | Comprehensive selectivity profiling [3] |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

Appearance

Storage

UNII

GHS Hazard Statements

H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];

H373 (100%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Drug Indication

FDA Label

Zontivityis indicated for the reduction of atherothrombotic events in adult patients with- a history of myocardial infarction (MI), ,co-administered with acetylsalicylic acid (ASA) and, where appropriate, clopidogrel; or- symptomatic peripheral arterial disease(PAD), co-administered with acetylsalicylic acid (ASA) or, where appropriate, clopidogrel.

Prevention of arterial thromboembolism

Livertox Summary

Drug Classes

MeSH Pharmacological Classification

ATC Code

B - Blood and blood forming organs

B01 - Antithrombotic agents

B01A - Antithrombotic agents

B01AC - Platelet aggregation inhibitors excl. heparin

B01AC26 - Vorapaxa

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Thrombin

F2R (PAR1) [HSA:2149] [KO:K03914]

Pictograms

Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Vorapaxar is primarily eliminated as its metabolite M19 through the feces (91.5%), and partially eliminated in the urine (8.5%).

424 L

Metabolism Metabolites

Wikipedia

Norbormide

FDA Medication Guides

Vorapaxar Sulfate

TABLET;ORAL

XSPIRE PHARMA

11/07/2019

Biological Half Life

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

2: Patel SM, Morrow DA, Kidd SK, Goodrich EL, Scirica BM, Bonaca MP. Vorapaxar for secondary prevention in the elderly with peripheral artery disease: Insights from the TRA 2°P-TIMI 50 trial. Vasc Med. 2019 Apr;24(2):159-161. doi: 10.1177/1358863X19826681. Epub 2019 Mar 14. PubMed PMID: 30868939.

3: Ungar L, Clare RM, Rodriguez F, Kolls BJ, Armstrong PW, Aylward P, Held C, Moliterno DJ, Strony J, Van de Werf F, Wallentin L, White HD, Tricoci P, Harrington RA, Mahaffey KW, Melloni C. Stroke Outcomes With Vorapaxar Versus Placebo in Patients With Acute Coronary Syndromes: Insights From the TRACER Trial. J Am Heart Assoc. 2018 Dec 18;7(24):e009609. doi: 10.1161/JAHA.118.009609. PubMed PMID: 30526198; PubMed Central PMCID: PMC6405615.

4: Correa S, Bonaca MP, Scirica BM, Murphy SA, Goodrich EL, Morrow DA, O'Donoghue ML. Efficacy and safety of more potent antiplatelet therapy with vorapaxar in patients with impaired renal function. J Thromb Thrombolysis. 2019 Apr;47(3):353-360. doi: 10.1007/s11239-018-1779-y. PubMed PMID: 30511258.

5: ADVICE study group. Vorapaxar for HIV-associated inflammation and coagulopathy (ADVICE): a randomised, double-blind, placebo-controlled trial. Lancet HIV. 2018 Oct;5(10):e553-e559. doi: 10.1016/S2352-3018(18)30214-5. Epub 2018 Sep 23. Erratum in: Lancet HIV. 2019 Jan 25;:. PubMed PMID: 30257802; PubMed Central PMCID: PMC6237199.

6: Waasdorp M, Duitman J, Florquin S, Spek CA. Vorapaxar treatment reduces mesangial expansion in streptozotocin-induced diabetic nephropathy in mice. Oncotarget. 2018 Apr 24;9(31):21655-21662. doi: 10.18632/oncotarget.25069. eCollection 2018 Apr 24. PubMed PMID: 29774092; PubMed Central PMCID: PMC5955164.

7: Tawfik B, Pollard E, Shen YM. The Novel Protease-Activated Receptor 1 Antagonist Vorapaxar as a Treatment for Thrombosis in Afibrinogenemia. Semin Thromb Hemost. 2018 Jun;44(4):404-406. doi: 10.1055/s-0038-1654715. Epub 2018 May 15. PubMed PMID: 29763961.

8: Nair AS. Vorapaxar: The missing link in antiplatelet therapy! J Anaesthesiol Clin Pharmacol. 2017 Apr-Jun;33(2):269-270. doi: 10.4103/joacp.JOACP_363_16. PubMed PMID: 28781465; PubMed Central PMCID: PMC5520612.

9: Kei A, Elisaf M. Vorapaxar in secondary prevention: where we stand. Curr Med Res Opin. 2017 Nov;33(11):2077-2079. doi: 10.1080/03007995.2017.1341405. Epub 2017 Jul 6. PubMed PMID: 28604119.

10: Moon JY, Franchi F, Rollini F, Angiolillo DJ. Role for Thrombin Receptor Antagonism With Vorapaxar in Secondary Prevention of Atherothrombotic Events: From Bench to Bedside. J Cardiovasc Pharmacol Ther. 2018 Jan;23(1):23-37. doi: 10.1177/1074248417708617. Epub 2017 May 31. Review. PubMed PMID: 28565918.

11: Anderson MS, Kosoglou T, Statkevich P, Li J, Rotonda J, Meehan AG, Cutler DL. No Pharmacokinetic Drug-Drug Interaction Between Prasugrel and Vorapaxar Following Multiple-Dose Administration in Healthy Volunteers. Clin Pharmacol Drug Dev. 2018 Feb;7(2):143-150. doi: 10.1002/cpdd.354. Epub 2017 Apr 12. PubMed PMID: 28403576; PubMed Central PMCID: PMC5811915.

12: Du M, Chase M, Oguz M, Davies G. State transition model: vorapaxar added to standard antiplatelet therapy to prevent thrombosis post myocardial infarction or peripheral artery disease. Curr Med Res Opin. 2017 Sep;33(9):1535-1543. doi: 10.1080/03007995.2017.1301902. Epub 2017 Mar 12. PubMed PMID: 28277861.

13: Serebruany VL, Fortmann SD, Hanley DF, Kim MH. Vorapaxar and Amyotrophic Lateral Sclerosis: Coincidence or Adverse Association? Am J Ther. 2017 Mar/Apr;24(2):e139-e143. doi: 10.1097/MJT.0000000000000395. Review. PubMed PMID: 28267691.

14: Perez-Rivera JA, Monedero-Campo J, Cieza-Borrella C, Ruiz-Perez P. Pharmacokinetic drug evaluation of vorapaxar for secondary prevention after acute coronary syndrome. Expert Opin Drug Metab Toxicol. 2017 Mar;13(3):339-350. doi: 10.1080/17425255.2017.1289175. Epub 2017 Feb 7. Review. PubMed PMID: 28135897.

15: Gryka RJ, Buckley LF, Anderson SM. Vorapaxar: The Current Role and Future Directions of a Novel Protease-Activated Receptor Antagonist for Risk Reduction in Atherosclerotic Disease. Drugs R D. 2017 Mar;17(1):65-72. doi: 10.1007/s40268-016-0158-4. Review. PubMed PMID: 28063023; PubMed Central PMCID: PMC5318326.

16: Sharma A, Helft G, Garg A, Agrawal S, Chatterjee S, Lavie CJ, Goel S, Mukherjee D, Marmur JD. Safety and efficacy of vorapaxar in secondary prevention of atherosclerotic disease: A meta-analysis of randomized control trials. Int J Cardiol. 2017 Jan 15;227:617-624. doi: 10.1016/j.ijcard.2016.10.088. Epub 2016 Oct 29. PubMed PMID: 27810296.

17: Safian RD. Appropriate Use of Vorapaxar in Patients With Peripheral Artery Disease. JACC Cardiovasc Interv. 2016 Oct 24;9(20):2165-2166. doi: 10.1016/j.jcin.2016.08.042. PubMed PMID: 27765313.

18: Bonaca MP, Creager MA, Olin J, Scirica BM, Gilchrist IC Jr, Murphy SA, Goodrich EL, Braunwald E, Morrow DA. Peripheral Revascularization in Patients With Peripheral Artery Disease With Vorapaxar: Insights From the TRA 2°P-TIMI 50 Trial. JACC Cardiovasc Interv. 2016 Oct 24;9(20):2157-2164. doi: 10.1016/j.jcin.2016.07.034. PubMed PMID: 27765312.

19: Armaganijan LV, Alexander KP, Huang Z, Tricoci P, Held C, Van de Werf F, Armstrong PW, Aylward PE, White HD, Moliterno DJ, Wallentin L, Chen E, Harrington RA, Strony J, Mahaffey KW, Lopes RD. Effect of age on efficacy and safety of vorapaxar in patients with non-ST-segment elevation acute coronary syndrome: Insights from the Thrombin Receptor Antagonist for Clinical Event Reduction in Acute Coronary Syndrome (TRACER) trial. Am Heart J. 2016 Aug;178:176-84. doi: 10.1016/j.ahj.2016.05.012. Epub 2016 Jun 9. PubMed PMID: 27502866.

20: Moschonas IC, Tselepis AD. Increased Benefit With Vorapaxar Use in Patients With a History of Myocardial Infarction and Diabetes Mellitus: What the Data Show Us. J Cardiovasc Pharmacol Ther. 2017 Mar;22(2):133-141. doi: 10.1177/1074248416662347. Epub 2016 Aug 11. PubMed PMID: 27489245.